molecular formula C14H10ClF3O2 B6384396 5-(3-Chloro-5-methylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261909-87-8

5-(3-Chloro-5-methylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384396
CAS RN: 1261909-87-8
M. Wt: 302.67 g/mol
InChI Key: HHWPZVRRHMYLPA-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-3-trifluoromethoxyphenol, 95% (5-CMPT-3-TFMP) is a phenol compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of around 48°C, and it is soluble in both organic and aqueous solvents. 5-CMPT-3-TFMP is primarily used in laboratory experiments as a reagent in organic synthesis, and it has been studied for its potential applications in various scientific research fields.

Scientific Research Applications

5-CMPT-3-TFMP has been studied for its potential applications in various scientific research fields. For example, it has been used as a reagent in organic synthesis, and it has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biotechnology. It has also been used in the synthesis of various heterocyclic compounds, such as indolines, thiophenes, and pyridines.

Mechanism of Action

The mechanism of action of 5-CMPT-3-TFMP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. The inhibitory effect of 5-CMPT-3-TFMP is thought to be due to the formation of a stable complex with the heme group of cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-3-TFMP are not yet fully understood. However, it has been shown to inhibit the metabolism of drugs and other xenobiotics by inhibiting the enzyme cytochrome P450. In addition, it has been shown to have antioxidant and anti-inflammatory properties, and it has been studied for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-CMPT-3-TFMP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it has a high melting point and it is soluble in both organic and aqueous solvents. However, it is important to note that 5-CMPT-3-TFMP is a relatively toxic compound, and it should be handled with care.

Future Directions

There are several potential future directions for the use of 5-CMPT-3-TFMP in scientific research. For example, it could be used in the development of new drugs and other therapeutic agents. In addition, it could be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, it could be studied for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

5-CMPT-3-TFMP can be synthesized by a two-step process. In the first step, 5-chloro-3-methylphenol is reacted with trifluoromethanesulfonic anhydride to form the trifluoromethyl derivative. In the second step, the trifluoromethyl derivative is reacted with potassium hydroxide to form 5-CMPT-3-TFMP. The overall yield of the two-step process is around 95%.

properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-8-2-9(4-11(15)3-8)10-5-12(19)7-13(6-10)20-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPZVRRHMYLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686633
Record name 3'-Chloro-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-87-8
Record name 3'-Chloro-5'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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